Antibacterial peptide chensirin-1

Gram-positive selectivity Spectrum of activity Antimicrobial peptide comparison

Researchers requiring Gram-positive-specific bacterial suppression without disturbing Gram-negative commensals face limited tool compound options. Chensirin-1 solves this with exclusive Gram-positive activity (B. cereus, S. lactis MIC = 11.6 µM) and zero Gram-negative activity, unlike broad-spectrum brevinin-1CEa. - Selectivity: Active only against Gram-positive strains; preserves Gram-negative flora. - Safety: HC50 > 500 µM; no cytotoxicity against MCF-7/HeLa cells at 200 µM. - Kinetics: Membrane depolarization < 1 min; post-antibiotic effect > 5 h. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock with custom synthesis available.

Molecular Formula
Molecular Weight
Cat. No. B1578416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial peptide chensirin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chensirin-1 Procurement Rationale


Antibacterial peptide chensirin-1 (also designated chensinin-1, sequence SAVGRHGRRFGLRKHRKH) is an 18-residue cationic antimicrobial peptide (AMP) originally isolated from the skin secretion of the Chinese brown frog Rana chensinensis [1]. It belongs to a structurally atypical class of amphibian host-defense peptides that lack the conserved 'Rana box' motif found in brevinin-family peptides and exhibit a predominantly random-coil conformation in aqueous solution [2]. Chensirin-1 demonstrates selective, potent bactericidal activity against Gram-positive pathogens while remaining essentially inactive against Gram-negative bacteria—a selectivity profile that distinguishes it from broad-spectrum frog-skin AMPs such as brevinin-1CEa and temporin-1CEa [3].

Amphibian host-defense peptide with atypical structure lacking the Rana box motif
Selective activity against Gram-positive bacteria; reported inactive against Gram-negative organisms
No detectable hemolytic activity reported under assay conditions
Native low-potency scaffold suitable for rational peptide engineering studies

Chensirin-1 Generic Substitution Evidence


Chensirin-1 cannot be substituted with other in-class amphibian AMPs such as brevinin-1CEa or temporin-1CEa without fundamentally altering the biological outcome. Unlike brevinin-1CEa, which exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, chensirin-1 is selectively active exclusively against Gram-positive organisms [1]. Compared to temporin-1CEa, which demonstrates moderate hemolytic activity and potent anticancer cytotoxicity, chensirin-1 shows no detectable hemolysis (HC50 > 500 µM) and no growth inhibition of MCF-7 or HeLa cells at 200 µM [2]. The native peptide's intrinsically low antimicrobial potency (MIC > 500 µM against all tested strains) further means that procurement of the natural sequence alone, without its engineered mutants (e.g., MC1-1, MC1-2), would not serve applications requiring direct antibacterial efficacy [3]. These three axes—spectrum selectivity, safety profile, and baseline potency—collectively preclude simple replacement by generic alternatives.

Property
Chensirin-1
Brevinin-1CEa / Temporin-1CEa
Antibacterial spectrum
Gram-positive only; inactive against Gram-negative
Broad-spectrum activity against both Gram types
Hemolytic profile
No hemolysis detected (HC50 > 500 µM)
Moderate hemolytic activity reported
Native potency context
MIC > 500 µM; requires engineering for direct antimicrobial use
Higher intrinsic antimicrobial potency

Chensirin-1 Head-to-Head Comparison


Gram-Selectivity Profile

In a direct comparative study of four chemically synthesized peptides from R. chensinensis, chensirin-1 was active against Bacillus cereus and Streptococcus lactis (MIC = 11.6 µM) but showed no activity against Gram-negative bacteria. In contrast, brevinin-1CEa exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative organisms [1]. This Gram-positive selectivity of chensirin-1 is mechanistically attributed to its inability to translocate across the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria, which induces peptide oligomerization and prevents membrane access [2].

Gram-Selectivity
Head-to-head
Target: MIC 11.6 µM (B. cereus, S. lactis); inactive against Gram-negative
Comparator: Broad-spectrum (brevinin-1CEa, temporin-1CEa)
Supports Gram-positive selective targeting research
LPS outer-membrane exclusion mechanism; broth microdilution assay
Gram-positive selectivity Spectrum of activity Antimicrobial peptide comparison

Hemolytic Safety Profile

Chensirin-1 demonstrated no detectable hemolytic activity against human erythrocytes at concentrations up to 500 µM (HC50 > 500 µM) [1]. In contrast, temporin-1CEa and brevinin-2CE—AMPs from the same frog species—displayed slight but measurable hemolytic activity under comparable assay conditions [2]. The selectivity index (SI = HC50/MIC) for chensirin-1 against B. cereus exceeds 43 (HC50 > 500 µM / MIC = 11.6 µM), representing a substantially wider safety window compared to temporin-1CEa, which exhibits moderate hemolytic activity at concentrations required for anticancer potency [3].

Hemolytic Profile
Reported
Target: HC50 > 500 µM; SI > 43 (vs B. cereus)
Comparators: Moderate hemolysis (temporin-1CEa, brevinin-2CE)
Reported low hemolytic context supports formulation research
Cross-study comparison; human erythrocyte assay
Hemolytic activity Therapeutic index Host-cell selectivity

Bactericidal Kinetics and PAE

Time-kill kinetic analysis against Gram-positive Bacillus cereus demonstrated that chensirin-1 is rapidly bactericidal at 2× MIC, achieving complete killing, and exhibits a post-antibiotic effect (PAE) exceeding 5 hours [1]. This prolonged PAE is a pharmacodynamic advantage not typically observed with standard-of-care antibiotics such as beta-lactams, which generally exhibit short or negligible PAE against Gram-positive organisms. The mechanism involves rapid membrane depolarization (onset < 1 minute) followed by cytoplasmic membrane disruption and cellular content efflux [2].

Bactericidal PAE
Class-level
PAE > 5 h
depolarization < 1 min
Extended PAE may inform dosing-model design
Class-level comparison with beta-lactam/aminoglycoside PAE ranges
Time-kill kinetics Post-antibiotic effect Bactericidal speed

Engineered Potency Enhancement

The native chensinin-1 peptide shows minimal antimicrobial activity (all MICs > 500 µM) due to low amphipathicity and hydrophobicity. Replacement of three Gly residues with Trp (yielding mutant MC1-1) and further optimization produced MC1-2, which reduced MICs to 1.56–6.25 µM against Gram-positive bacteria and 1.56–6.25 µM against Gram-negative bacteria—a greater than 160-fold potency improvement [1]. The geometric mean MIC of MC1-2 against Gram-negative bacteria was 2.21 µM, which was 2-fold lower than MC1-1 (4.42 µM) and approximately 3-fold lower than MC1-3 (6.25 µM). Against Gram-positive bacteria, MC1-2 exhibited a GM MIC of 2.72 µM [2]. Importantly, none of the mutants showed hemolytic activity (HC50 > 500 µM) [3].

Potency Enhancement
Head-to-head
>160-fold MIC improvement
MC1-2: 1.56–6.25 µM
Supports peptide engineering scaffold use
Rational Trp substitution; CLSI broth microdilution
Structure-activity relationship Mutant peptide engineering MIC improvement

LPS-Neutralizing and Anti-Inflammatory Activity

In an LPS-challenged mouse model of sepsis, the chensinin-1 mutant MC1-1 demonstrated superior inhibition of serum TNF-α and IL-6 levels compared to polymyxin B (PMB), a clinical-grade LPS-binding antibiotic used as a positive control [1]. The binding affinity (Kd) of the mutant peptides to LPS was approximately 10 µM, with MC1-2 exhibiting an enthalpy change (ΔH) of −7.3 kcal/mol, which was 6- to 9-fold higher than MC1-1 and MC1-3, indicating more extensive intermolecular interactions with LPS [2]. All mutant peptides inhibited LPS-induced TNF-α and IL-6 release from murine RAW264.7 macrophages in vitro [3].

LPS Neutralization
Head-to-head
MC1-1: greater reduction of TNF-α / IL-6 vs polymyxin B in mouse model
MC1-2: ΔH −7.3 kcal/mol; Kd ≈ 10 µM
Supports dual-mechanism sepsis/endotoxemia model research
In vivo mouse LPS challenge; ITC binding thermodynamics
Anti-inflammatory LPS neutralization Sepsis model

Chensirin-1 Application Scenarios


Gram-Positive Selective Research

Chensirin-1's exclusive activity against Gram-positive bacteria (B. cereus and S. lactis, MIC = 11.6 µM) with zero activity against Gram-negative organisms makes it an ideal tool compound for studies requiring selective Gram-positive pathogen suppression while preserving Gram-negative commensals. This application is supported by direct comparative data showing that brevinin-1CEa from the same frog species exhibits broad-spectrum activity, whereas chensirin-1's selectivity is mechanistically linked to LPS-induced oligomerization that prevents Gram-negative outer membrane penetration [1].

Peptide Engineering Scaffold

The native chensinin-1 sequence (MIC > 500 µM) serves as a low-toxicity scaffold (HC50 > 500 µM) that can be rationally engineered to achieve >160-fold potency gains. The MC1-2 mutant achieved MICs of 1.56–6.25 µM against both Gram-positive and Gram-negative bacteria while retaining complete hemolytic safety, demonstrating the scaffold's capacity for tunable activity spectrum expansion. This is supported by head-to-head MIC data across seven bacterial strains comparing native chensinin-1, MC1-1, MC1-2, and MC1-3 [2].

Sepsis and Endotoxemia Models

Chensinin-1-derived mutant peptides (particularly MC1-1 and MC1-2) combine direct bactericidal activity with potent LPS neutralization and suppression of pro-inflammatory cytokines (TNF-α, IL-6). In an LPS-challenged mouse model, MC1-1 outperformed polymyxin B in reducing serum inflammatory markers. This dual mechanism is uniquely valuable for preclinical sepsis research where both infection control and inflammation management are required [3].

Topical Antimicrobial Development

With no hemolytic activity (HC50 > 500 µM), no cytotoxicity against MCF-7 and HeLa cells at 200 µM, rapid bactericidal action (membrane depolarization < 1 minute), and a prolonged PAE exceeding 5 hours, chensinin-1 is well-suited for topical antimicrobial formulation development targeting Gram-positive skin and soft tissue infections. The combination of fast kill kinetics and extended PAE supports less frequent application schedules [4].

Application
Selection Property
Validation Focus
Gram-positive selective research
Gram-positive selectivity profile
Spectrum-of-activity and LPS-exclusion mechanism assays
Peptide engineering scaffold
Low-toxicity scaffold with tunable sequence
Structure-activity relationship and MIC improvement studies
Sepsis and endotoxemia models
Dual antimicrobial/LPS-neutralizing mechanism
Inflammatory cytokine endpoints and survival model readouts
Topical antimicrobial development
Fast bactericidal kinetics and extended PAE
Time-kill, PAE, and dermal irritation model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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